2-(Phenylethynyl)phenol

Catalog No.
S13625325
CAS No.
92151-73-0
M.F
C14H10O
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Phenylethynyl)phenol

CAS Number

92151-73-0

Product Name

2-(Phenylethynyl)phenol

IUPAC Name

2-(2-phenylethynyl)phenol

Molecular Formula

C14H10O

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C14H10O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9,15H

InChI Key

PIOMIFUUXIDECW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2O

2-(Phenylethynyl)phenol is an organic compound with the molecular formula C14H10O. It is characterized by a phenolic hydroxyl group attached to a phenylethynyl moiety, which contributes to its unique chemical properties. The compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

  • Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide, typically under acidic or basic conditions.
  • Reduction: The phenylethynyl group can be reduced to yield phenylethyl derivatives. Lithium aluminum hydride and sodium borohydride are common reducing agents used in these reactions.
  • Substitution: The phenolic hydroxyl group is reactive and can participate in substitution reactions, such as esterification or etherification, often facilitated by acyl chlorides or alkyl halides under basic conditions.

Research indicates that 2-(Phenylethynyl)phenol exhibits biological activity that may include enzyme inhibition and modulation of protein-ligand interactions. Its phenolic hydroxyl group allows it to form hydrogen bonds with biological macromolecules, which can lead to the inhibition of specific enzyme activities. This property makes it a candidate for further exploration in drug discovery and development .

Several methods are available for synthesizing 2-(Phenylethynyl)phenol:

  • Sonogashira Coupling Reaction: This method involves the coupling of phenylacetylene with halogenated phenol using a palladium catalyst and a copper co-catalyst, typically under mild conditions with a base like triethylamine.
  • Nucleophilic Aromatic Substitution: In this approach, phenylacetylene reacts with a halogenated phenol in the presence of a strong base such as potassium tert-butoxide, also under mild conditions.

2-(Phenylethynyl)phenol has several notable applications:

  • Organic Synthesis: It serves as a valuable building block for synthesizing more complex organic molecules due to its unique structure.
  • Biological Research: The compound is utilized in studies related to enzyme inhibition and protein interactions, making it significant in biochemical research.
  • Drug Development: Its structural properties make it a candidate for designing new therapeutic agents.
  • Materials Science: It is involved in producing polymers and advanced materials due to its reactive functional groups .

Studies on the interactions of 2-(Phenylethynyl)phenol reveal its potential to bind with various molecular targets. The mechanism of action involves the formation of hydrogen bonds with proteins and nucleic acids, leading to significant biological effects. The compound's hydrophobic phenylethynyl group enhances its binding affinity within hydrophobic pockets of proteins, further facilitating its biological activity .

Several compounds share structural similarities with 2-(Phenylethynyl)phenol. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
4-(2-Phenylethenyl)phenolContains a phenylethenyl group instead of phenylethynylDifferent reactivity due to the presence of a double bond
4-HydroxyphenylacetyleneHas a phenylacetylene groupTriple bond alters reactivity and binding properties
4-HydroxyphenylpropeneContains a phenylpropene groupPropene structure influences reactivity differently

The uniqueness of 2-(Phenylethynyl)phenol lies in its combination of the phenolic hydroxyl group and the phenylethynyl moiety, allowing it to participate in diverse

The phenolic ring in 2-(Phenylethynyl)phenol exhibits characteristic electrophilic aromatic substitution behavior, with the hydroxyl group serving as a strong activating and ortho/para-directing substituent [1]. The electron-donating nature of the hydroxyl group through resonance stabilization significantly enhances the electron density at the ortho and para positions relative to the hydroxyl substituent [1] [2]. This increased electron density facilitates electrophilic attack at these preferred sites, resulting in predictable regioselectivity patterns.

The substitution patterns observed in phenolic compounds demonstrate that the hydroxyl group's activating influence can be so pronounced that reactions proceed readily even with weak electrophiles such as carbon dioxide in the Kolbe-Schmidt reaction [3]. Under typical reaction conditions, phenol undergoes electrophilic substitution approximately 1000 times faster than benzene, highlighting the dramatic rate enhancement provided by the hydroxyl substituent [4].

ElectrophileReaction ConditionsPrimary ProductsOrtho:Para RatioReference
Cl₂CHCl₃, low tempMonochlorophenols~60:40 [1]
Br₂Br₂/H₂O, room temp2,4,6-TribromophenolMajor substitution [1]
HNO₃ (dilute)298 Ko- and p-Nitrophenol~60:40 [1]
HNO₃ (conc.)Concentrated acid2,4,6-TrinitrophenolTrisubstitution [1]
SO₃H₂SO₄Phenol-4-sulfonic acidPara-selective [1]
Benzenediazonium chlorideNaOH, aqueousp-HydroxyazobenzenePara-exclusive [5]

The presence of the phenylethynyl substituent at the ortho position introduces additional electronic and steric considerations that influence the substitution pattern. The alkynyl group acts as a weak electron-withdrawing group through inductive effects, which can modulate the electron density distribution around the aromatic ring. However, the strong activating effect of the hydroxyl group predominates, maintaining the ortho/para-directing character of the molecule [6].

Temperature-dependent studies have revealed that para-substitution becomes increasingly favored at elevated temperatures due to thermodynamic control, while ortho-substitution predominates under kinetic control at lower temperatures [7]. This temperature dependence provides a means to selectively access different regioisomers by controlling reaction conditions.

Alkynyl Group Transformations

Cycloaddition Reactions

The alkynyl moiety in 2-(Phenylethynyl)phenol participates in a diverse array of cycloaddition reactions, serving as either a two-electron component in [2+2] and [3+2] processes or as part of larger cycloaddition manifolds [8] [9]. These reactions represent powerful methods for constructing complex polycyclic structures while preserving the phenolic functionality.

Diels-Alder reactions represent the most extensively studied cycloaddition processes involving alkynyl groups. Terminal and internal alkynes function as competent dienophiles, particularly when activated by electron-withdrawing substituents [8] [9]. The reaction proceeds through a concerted [4+2] mechanism, forming six-membered rings with excellent control over regio- and stereochemistry. The electron-rich nature of the phenolic ring can enhance the alkyne's reactivity through conjugation effects.

Reaction TypeCatalyst/ConditionsProduct TypeSelectivityTypical Yield (%)Reference
[2+2] CycloadditionCu-catalyzedCyclobutenesRegioselectiveModerate to good [10]
[3+2] CycloadditionPhotoinduced/HATCyclopentanonesSite-selective50-85 [11]
[4+2] Diels-AlderThermal/Lewis acidCyclohexenesStereoselective60-90 [8]
[2+2+2] CyclotrimerizationIr-catalyzedAromatic ringsSite-selective70-95 [12]

The [3+2] cycloaddition of alkynes with various three-atom components has emerged as a versatile method for five-membered ring construction [13] [11]. Recent developments in photoinduced hydrogen atom transfer catalysis have enabled efficient [3+2] annulation reactions between alkynes and aldehydes, producing cyclopentanones with complete atom economy [11]. These reactions proceed through radical intermediates and demonstrate excellent functional group tolerance.

Metal-catalyzed [2+2+2] cyclotrimerization reactions offer access to highly substituted aromatic compounds [12]. Iridium catalysts have proven particularly effective for site-selective cyclizations that preserve peripheral alkynyl groups while cyclizing tethered diyne units. This selectivity enables the construction of complex polycyclic aromatic hydrocarbons with strategically positioned reactive handles for further elaboration.

Oxidative Functionalization Pathways

Oxidative transformations of the alkynyl group provide access to various carbonyl-containing products and represent a key strategy for functional group interconversion [14] [15] [16]. The oxidation susceptibility of alkynes varies significantly depending on the oxidant employed and reaction conditions, enabling selective access to different oxidation states.

Ozonolysis represents the most straightforward method for complete oxidative cleavage of the alkynyl triple bond [15]. Treatment with ozone followed by reductive or oxidative workup provides either aldehydes/ketones or carboxylic acids, respectively. Alkynes demonstrate lower reactivity toward ozone compared to alkenes, requiring more forcing conditions but offering excellent chemoselectivity.

OxidantReaction TypeProductsMechanismConditionsReference
O₂/Metal catalystCatalytic oxidationQuinones/KetonesSET/Metal redoxMild [14]
SelectfluorOxo-fluorinationα,α-Disubstituted ketonesAu(I)/Au(III) cycleRoom temperature [14]
MCPBAEpoxidationEpoxidesConcerted additionMild [17]
O₃OzonolysisCarboxylic acidsOzonide formationLow temperature [15]
H₂O₂Oxidative cleavageAldehydes/KetonesNucleophilic attackAqueous [17]

Gold-catalyzed oxidative functionalization has emerged as a particularly powerful approach for alkyne transformation [14]. These reactions typically proceed through Au(I)/Au(III) redox cycles and can achieve four-component multifunctionalization of internal alkynes. Selectfluor serves as both oxidant and fluorinating reagent, enabling oxo-arylfluorination or oxo-arylalkenylation depending on the substrate substitution pattern.

Enantioselective oxidative functionalization represents an active area of development [16]. Combined gold and chiral phosphoric acid catalysis has enabled asymmetric three-component reactions of alkynes with nitrones and alcohols, providing α-alkoxy-β-amino-ketones with high enantioselectivity. These transformations involve alkyne oxidation followed by ylide formation and stereoselective Mannich-type addition.

Intermolecular Coupling with Heteroatom Nucleophiles

The coupling of 2-(Phenylethynyl)phenol with heteroatom nucleophiles represents a fundamental approach for carbon-heteroatom bond formation [18]. These reactions typically involve nucleophilic attack on activated aromatic systems or metal-mediated cross-coupling processes. The electron-rich nature of the phenolic ring enhances its nucleophilicity, while the presence of the alkynyl substituent can modulate reactivity through electronic effects.

Phosphonium salt-mediated coupling has emerged as a unified strategy for coupling aromatic heteronucleophiles to electron-deficient aromatics [18]. This approach circumvents many limitations of traditional metal-catalyzed processes by employing phosphonium salts as organometallic equivalents. The reaction proceeds through nucleophilic addition followed by phosphorus ligand coupling, approximating a truncated metal catalysis cycle.

Nucleophile TypeCoupling MethodReaction ConditionsBond FormationTypical Yield (%)Reference
PhenolsPhosphonium saltBase-mediatedC-O60-85 [18]
ThiophenolsMetal-catalyzedPd/Cu catalystC-S70-90 [18]
AnilinesDirect couplingNucleophilic attackC-N50-80 [18]
ImidazolesHeterocyclic couplingMild conditionsC-N65-85 [18]
PyridinesAzine couplingElevated temperatureC-N60-80 [18]

Metal-catalyzed cross-coupling reactions provide highly efficient methods for carbon-heteroatom bond formation [19]. Palladium-catalyzed processes are particularly well-developed, enabling coupling with various nitrogen, oxygen, and sulfur nucleophiles under mild conditions. The use of appropriate ligands and bases is crucial for achieving high selectivity and preventing competing side reactions.

The nucleophilicity of heteroatom centers can be enhanced through deprotonation or coordination to metal centers [18]. For example, phenolate anions demonstrate significantly enhanced nucleophilicity compared to neutral phenols, enabling coupling reactions that would otherwise be sluggish. Similarly, the coordination of nitrogen nucleophiles to Lewis acids can activate them toward coupling reactions.

Chemoselective coupling is achievable by exploiting differences in nucleophile acidity [18]. For instance, phenolic hydroxyl groups preferentially react over less acidic sites in polyfunctional molecules. This selectivity principle has been successfully applied to the modification of complex pharmaceuticals and natural products containing multiple potential nucleophilic sites.

Stability Under Acidic/Basic Conditions

The stability of 2-(Phenylethynyl)phenol under varying pH conditions is governed by the acid-base behavior of the phenolic hydroxyl group and the inherent stability of the alkynyl functionality [20] [21] [22]. Phenol exhibits weak acidity with a typical pKa value of approximately 9-10, significantly more acidic than aliphatic alcohols due to resonance stabilization of the phenoxide anion [20] [23].

Under strongly acidic conditions (pH 1-3), the phenolic hydroxyl group remains protonated and the molecule exists predominantly in its neutral form [20] [21]. The alkynyl group demonstrates excellent stability under these conditions, with no tendency toward protonation or hydration. The electron-withdrawing nature of the protonated phenol may slightly stabilize the alkynyl group against nucleophilic attack.

pH RangePhenol BehaviorAlkyne StabilityPrimary ReactionspKa ValueReference
1-3 (Strong acid)Protonated, stableStableNo reaction<1 [20] [21]
4-6 (Weak acid)Molecular formStableEAS possible~5-6 [20] [21]
7-8 (Neutral-weak base)EquilibriumStableAcid-base equilibrium9-10 [20] [21]
9-11 (Moderate base)Phenoxide formationStableNucleophilic reactions9-10 [20] [21]
12-14 (Strong base)Complete deprotonationPotential hydrationHydrolysis reactions>10 [20] [21]

In the near-neutral pH range (7-8), the compound exists in equilibrium between its molecular and ionized forms [20] [22]. This equilibrium position is highly sensitive to solution conditions and the presence of other ions. The phenoxide form demonstrates enhanced nucleophilicity and can participate in coupling reactions that are not accessible to the neutral phenol.

Under strongly basic conditions (pH 12-14), complete deprotonation of the phenolic hydroxyl group occurs, generating the phenoxide anion [20] [21]. While the phenoxide ion is stabilized by resonance delocalization into the aromatic ring, the alkynyl group may become susceptible to nucleophilic attack under these harsh conditions. Potential reactions include base-catalyzed hydration or addition of hydroxide ion to the triple bond.

The thermal stability of the compound is generally excellent across the pH range, with decomposition typically occurring only under extreme conditions [24]. The presence of the alkynyl group can provide additional stabilization through hyperconjugation effects, although strongly electron-withdrawing substituents can destabilize the system under certain conditions [24].

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

194.073164938 g/mol

Monoisotopic Mass

194.073164938 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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